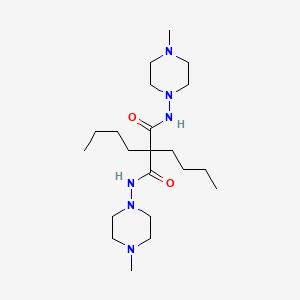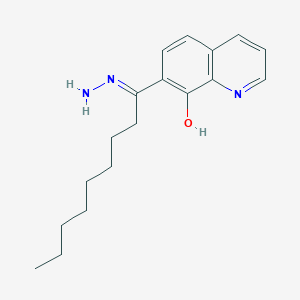
2-(1-Chloroethyl)-4-methoxy-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Chloroethyl)-4-methoxy-6-methylpyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-4-methoxy-6-methylpyrimidine typically involves the reaction of 4-methoxy-6-methylpyrimidine with 1-chloroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(1-Chloroethyl)-4-methoxy-6-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 1-chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are alcohols or amines.
科学研究应用
2-(1-Chloroethyl)-4-methoxy-6-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and as a precursor for materials with specific properties.
作用机制
The mechanism of action of 2-(1-Chloroethyl)-4-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets. The chlorine atom in the 1-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy and methyl groups on the pyrimidine ring can enhance the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
Similar Compounds
- 2-(1-Chloroethyl)-4-methoxy-6-methylpyridine
- 2-(1-Chloroethyl)-4-methoxy-6-methylbenzene
- 2-(1-Chloroethyl)-4-methoxy-6-methylthiazole
Uniqueness
2-(1-Chloroethyl)-4-methoxy-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the 1-chloroethyl group allows for targeted nucleophilic substitution reactions, while the methoxy and methyl groups enhance its stability and reactivity.
属性
CAS 编号 |
89966-81-4 |
|---|---|
分子式 |
C8H11ClN2O |
分子量 |
186.64 g/mol |
IUPAC 名称 |
2-(1-chloroethyl)-4-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C8H11ClN2O/c1-5-4-7(12-3)11-8(10-5)6(2)9/h4,6H,1-3H3 |
InChI 键 |
DICUWRGGPWRZIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)C(C)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![S-[(Methanesulfonyl)methyl] ethanethioate](/img/structure/B14385363.png)
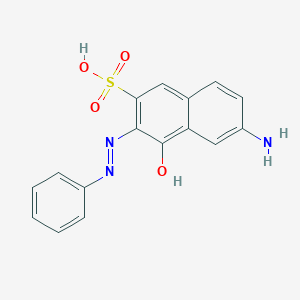
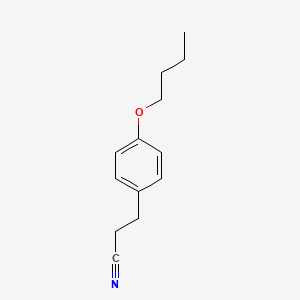

![Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate](/img/structure/B14385388.png)
![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
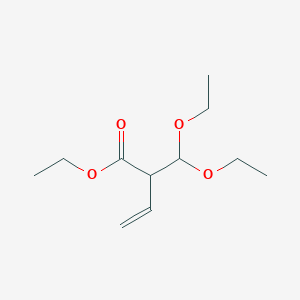
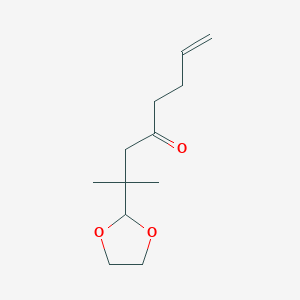
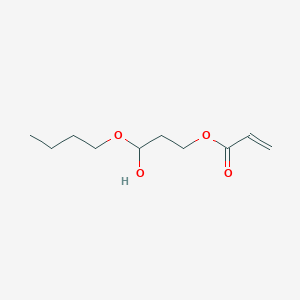
silane](/img/structure/B14385406.png)
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
